2-Aminopropane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopropane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJIBYYAHJOUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907342 | |
| Record name | 2-Aminopropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10229-29-5 | |
| Record name | 1-Propanethiol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the pKa Values of Amine and Thiol Groups in 2-Aminopropane-1-thiol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Aminopropane-1-thiol is a bifunctional molecule featuring both a primary amine and a primary thiol group. The distinct ionization constants (pKa values) of these two groups are critical determinants of the molecule's behavior in physiological and chemical systems. These values dictate its charge state, solubility, nucleophilicity, and interaction with biological targets such as enzymes and receptors. For professionals in drug development and biochemical research, a precise understanding of these pKa values is paramount for predicting pharmacokinetic profiles, designing effective buffers, and elucidating reaction mechanisms.
However, a review of publicly available chemical databases reveals a conspicuous absence of experimentally determined pKa values for this compound. This guide addresses this knowledge gap by providing a comprehensive theoretical framework, detailing authoritative experimental and computational methodologies for pKa determination, and analyzing the structural factors that influence the ionization of its amine and thiol moieties. We present field-proven protocols for potentiometric titration and discuss the application of computational DFT methods, empowering research teams to characterize this and similar molecules with high fidelity.
Part 1: Theoretical Framework of Ionization in Aminothiols
The Significance of the Acid Dissociation Constant (pKa)
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For any ionizable group, the pKa represents the pH at which the protonated and deprotonated forms are present in equal concentrations. This relationship is described by the Henderson-Hasselbalch equation and is fundamental to predicting the charge state of a molecule at a given pH.
The Dual Ionization States of this compound
This compound possesses two ionizable centers: the basic amine group (-NH₂) and the acidic thiol group (-SH).
-
Amine Group (Basic Center): The primary amine acts as a Brønsted-Lowry base, accepting a proton to form a positively charged ammonium ion (-NH₃⁺). The pKa value associated with this group refers to the acidity of its conjugate acid, the ammonium ion.
R-NH₃⁺ ⇌ R-NH₂ + H⁺
-
Thiol Group (Acidic Center): The thiol group acts as a Brønsted-Lowry acid, donating a proton to form a negatively charged thiolate anion (-S⁻). The thiolate is a potent nucleophile, and its formation is critical for many of the molecule's potential chemical reactions.
R-SH ⇌ R-S⁻ + H⁺
The interplay between these two groups results in a molecule that can exist in multiple charge states (cationic, zwitterionic, anionic) depending on the solution's pH.
Factors Influencing the pKa of this compound
The electronic environment of an ionizable group dictates its pKa. Several factors, often summarized by the mnemonic ARIO (Atom, Resonance, Induction, Orbital), determine the stability of the conjugate base, and thus, the acidity of the parent acid.[1]
For this compound, the inductive effect is the most significant factor governing the interaction between the two functional groups.
-
Effect of the Thiol Group on the Amine pKa: A thiol group is weakly electron-withdrawing. This effect will draw electron density away from the nitrogen atom, slightly destabilizing the protonated ammonium cation (R-NH₃⁺). This destabilization makes the ammonium ion a slightly stronger acid, thereby lowering the pKa of the amine group compared to a simple alkyl amine like propylamine.
-
Effect of the Amine Group on the Thiol pKa: In its protonated state (-NH₃⁺) at acidic to neutral pH, the ammonium group is strongly electron-withdrawing.[2] This powerful inductive effect pulls electron density away from the sulfur atom, stabilizing the resulting thiolate anion (R-S⁻) upon deprotonation. This stabilization of the conjugate base makes the thiol a stronger acid, leading to a significant lowering of the pKa of the thiol group compared to a simple alkyl thiol. This is a critical insight, suggesting the thiol group in this compound is considerably more acidic than that of propane-1-thiol.
Part 2: Comparative Analysis of pKa Values
| Compound | Functional Group | Experimental pKa | Reference(s) |
| This compound | Amine (-NH₃⁺) | Not Experimentally Determined | - |
| Thiol (-SH) | Not Experimentally Determined | - | |
| Propylamine | Amine (-NH₃⁺) | ~10.7 | [3][4][5] |
| Propane-1-thiol | Thiol (-SH) | ~10.5 | |
| Propane-2-thiol | Thiol (-SH) | ~10.9 | [6] |
| Cysteine | Amine (-NH₃⁺) | ~10.3 | [7] |
| Thiol (-SH) | ~8.2 | [7] |
Table 1: Comparative pKa values of this compound and related molecules at ~25°C.
Analysis: The data from cysteine strongly supports the inductive effect theory. The presence of the electron-withdrawing carboxylate group in cysteine lowers the pKa of its thiol group to ~8.2 and its amino group to ~10.3, compared to the simpler alkyl analogues (~10.5 and ~10.7, respectively). We can therefore predict that the pKa values for this compound will lie between those of the simple alkyl compounds and cysteine.
Part 3: Experimental Determination of pKa Values
Given the lack of published data, direct experimental determination is essential for accurate characterization. Potentiometric titration is the gold-standard method for a molecule like this compound.
Featured Protocol: Potentiometric Titration
Causality Behind Experimental Choice: Potentiometric titration is a highly precise and reliable method for determining pKa values.[5] It directly measures the change in pH of a solution upon the addition of a titrant, which is ideal for compounds that lack a suitable chromophore for spectrophotometric analysis.[7] Its accuracy makes it the preferred method in pharmaceutical and chemical analysis.[8]
Experimental Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a ~1 mM solution of this compound in deionized, degassed water.[8] A known concentration is crucial for accurate analysis.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. The NaOH solution must be carbonate-free to prevent distortion of the titration curve in the higher pH range.
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the sample solution into a jacketed beaker to maintain constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.[8]
-
Begin by titrating the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure both the amine and thiol groups are fully protonated.
-
Titrate the acidified sample with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue until the pH reaches ~12.
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Two equivalence points should be visible, corresponding to the deprotonation of the thiol group and the ammonium group.
-
To precisely locate the equivalence points, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.
-
The pKa for each group is determined from the pH at the half-equivalence point. For the first ionization (likely the thiol), pKa₁ = pH at ½ V_eq1. For the second ionization (amine), pKa₂ = pH at (V_eq1 + ½(V_eq2 - V_eq1)).
-
Part 4: Computational pKa Prediction
In silico methods provide a powerful, complementary approach to experimental determination, offering insights into the electronic structure that governs acidity.
Featured Workflow: Density Functional Theory (DFT) for pKa Calculation
Causality Behind Method Choice: DFT calculations, when paired with an appropriate solvation model, can predict pKa values with a high degree of accuracy. The choice of functional, basis set, and solvation model is critical, especially for sulfur-containing compounds. Research has shown that including explicit water molecules in the calculation, which can form hydrogen bonds with the thiol or thiolate, significantly improves the accuracy of predicted thiol pKa values.
Computational Workflow Diagram:
Caption: Workflow for in silico pKa prediction using DFT.
Methodology Outline:
-
Thermodynamic Cycle: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°_aq). This is determined using a thermodynamic cycle that separates the energy into gas-phase energies and solvation free energies, which can be calculated computationally.
-
Structure Preparation: Create 3D structures for both the protonated and deprotonated forms of each functional group (R-SH, R-S⁻, R-NH₃⁺, R-NH₂). For improved accuracy, explicitly add one to three water molecules hydrogen-bonded to the functional group.
-
Quantum Chemical Calculations:
-
Perform geometry optimization and frequency calculations in the gas phase using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the aqueous-phase single-point energies using a polarizable continuum model (PCM) like SMD or CPCM on the optimized gas-phase geometries.
-
-
pKa Calculation: Use the calculated free energies and an established experimental value for the solvation free energy of the proton to calculate the final pKa value.
Part 5: Conclusion
The pKa values of the amine and thiol groups in this compound are essential parameters for its application in research and development. While experimental data is currently lacking in the public domain, this guide provides the theoretical foundation and practical methodologies required for their robust determination. Through a combination of precise experimental techniques like potentiometric titration and advanced computational methods like DFT, researchers can confidently characterize the ionization behavior of this molecule. The predicted mutual inductive effects—a moderate lowering of the amine pKa and a significant lowering of the thiol pKa—underscore the importance of a whole-molecule approach to understanding its chemical properties.
References
-
LookChem. (n.d.). 1-Aminopropane-2-thiol. Retrieved from [Link]
-
O'Donovan, S., & Ghang, Y. J. (2020). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2015). DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Propanethiol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanethiol, 1-amino-, hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminopropanol. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-Propylamine (FDB012241). Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Propanethiol (FDB008281). Retrieved from [Link]
-
Ishida, T., et al. (2018). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]
-
Master Organic Chemistry. (2010). 5 Key Factors That Influence Acidity In Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Galstyan, A. S., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Bou-Salah, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanethiol. Retrieved from [Link]
Sources
- 1. 2-Propanethiol | C3H8S | CID 6364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylamine | 107-10-8 [chemicalbook.com]
- 3. Propylamine - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. Amino Acids Reference Chart [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Handling of 2-Aminopropane-1-thiol
Executive Summary
2-Aminopropane-1-thiol is a bifunctional small molecule utilized as a chiral building block, a radioprotective agent, and a ligand in coordination chemistry. Its solubility is not a static property; it is strictly dependent on its protonation state (Salt vs. Free Base) and oxidation status .
Researchers frequently encounter experimental failure due to two oversights:
-
Attempting to dissolve the hydrochloride salt in non-polar organic solvents.
-
Uncontrolled oxidation to the disulfide dimer (3,3'-dithiobis(2-aminopropane)), which drastically alters solubility and reactivity.
This guide provides a definitive solubility landscape and self-validating handling protocols to ensure reproducibility.
Molecular Physiochemistry
To predict solubility, one must understand the competition between the molecule's hydrophilic functional groups and its hydrophobic carbon backbone.
-
Structure:
-
Molecular Weight: 91.18 g/mol (Free Base) | ~127.6 g/mol (HCl Salt)
-
Key Moieties:
-
Primary Amine (
): High polarity, H-bond donor/acceptor. pKa 10.5.[1] -
Thiol (
): H-bond donor (weak), highly nucleophilic. pKa 8.5–10.5. -
Propyl Backbone: Hydrophobic.
-
The "Chameleon" Effect (Zwitterionic Potential)
In aqueous solution at neutral pH (pH 7), the amine is protonated (
Solubility Landscape: Water vs. Organic Solvents[2][3]
The solubility of this compound is binary, dictated by whether you are handling the Hydrochloride Salt (commercial standard) or the Free Base (generated in situ).
Data Table: Solubility Matrix
Qualitative solubility estimates based on homologous series (e.g., Cysteamine) and polarity indices.
| Solvent Class | Solvent | HCl Salt (Ionic Solid) | Free Base (Oil/Low-Melt Solid) | Mechanistic Rationale |
| Aqueous | Water (pH < 7) | Very High (>100 mg/mL) | Moderate | Ion-dipole interactions dominate for the salt. |
| Water (pH > 11) | High (Decomposes) | Low/Moderate | Deprotonation reduces hydrophilicity; oxidation risk peaks. | |
| Polar Organic | Methanol / Ethanol | High | High | Alcohol -OH groups solvate both ionic pairs and the free amine. |
| DMSO / DMF | High | High | High dielectric constant supports the salt; organic nature supports the backbone. | |
| Non-Polar | Dichloromethane (DCM) | Insoluble | High | Salt lattice energy exceeds solvation; Free base is lipophilic enough. |
| Diethyl Ether | Insoluble | Moderate | Used to precipitate the salt during synthesis. | |
| Hexane / Toluene | Insoluble | Low/Moderate | Strictly for the free base; often requires co-solvents. |
Visualization: Solvation Logic Flow
The following diagram illustrates the decision logic for solvent selection.
Figure 1: Solvent compatibility decision tree based on the protonation state of this compound.
The Oxidation Variable: The "Hidden" Solubility Killer
The most common reason for "insolubility" in reported experiments is not the solvent choice, but the unintentional synthesis of the disulfide dimer .
The Mechanism
In the presence of oxygen and trace metals (Cu, Fe), the thiol group oxidizes:
The resulting disulfide (3,3'-dithiobis(2-aminopropane)) is:
-
Less soluble in water (doubled hydrophobic surface area).
-
Chemically inert to thiol-specific reactions (e.g., maleimide conjugation).
Critical Warning: Oxidation is accelerated at pH > 8 . At high pH, the thiol deprotonates to the thiolate anion (
Figure 2: The oxidation pathway leading to solubility loss and experimental failure.
Experimental Protocols
Protocol A: Inert Dissolution (Aqueous)
Use this for biological assays or aqueous coupling.
-
Degas Solvents: Sparge distilled water or buffer with
or Ar for 15 minutes before adding the compound. This removes dissolved oxygen. -
Chelation (Optional but Recommended): Add 1 mM EDTA to the buffer. This sequesters trace metal ions that catalyze oxidation.
-
Dissolution: Add this compound HCl salt. Vortex until clear.
-
pH Adjustment: If neutralizing, add base dropwise under inert atmosphere. Use immediately.
Protocol B: Free Base Extraction (Organic)
Use this if you need the compound in DCM or Toluene for synthesis.
-
Dissolve the HCl salt in a minimal volume of degassed water (e.g., 1 g in 5 mL).
-
Add 1.1 equivalents of NaOH (aq) under cooling (
). -
Immediately extract 3x with degassed Dichloromethane (DCM).
-
Dry the organic layer over
(anhydrous). -
Note: The free base is unstable and prone to oxidation. Store as a dilute solution in degassed solvent at
.
Applications & Implications
Drug Development (Linkers)
Aminothiols are critical "cleavable linkers" in Antibody-Drug Conjugates (ADCs). The solubility of the linker determines the hydrophobicity of the payload. Using the propyl analog (vs. ethyl) increases lipophilicity slightly, potentially altering membrane permeability.
Radioprotection
Similar to cysteamine, this compound scavenges free radicals. For these studies, the HCl salt in saline is the standard vehicle. Disulfide impurities will render the treatment ineffective.
Surface Chemistry (SAMs)
When forming Self-Assembled Monolayers (SAMs) on gold, the solubility in ethanol is the key parameter. The thiol binds to gold (
-
Tip: Use pure ethanol (degassed). If the salt is used, add 1 eq. of Triethylamine (TEA) to free the thiol for binding, but ensure the TEA salt byproducts do not crash out on the substrate.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 165845, 1-Propanethiol, 2-amino-. Retrieved February 4, 2026 from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Robust Synthetic Route to 2-Aminopropane-1-thiol from 2-Aminopropan-1-ol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-aminopropane-1-thiol, a valuable aminothiol, starting from the readily available amino alcohol, 2-aminopropan-1-ol (alaninol). Aminothiols are a critical class of compounds in medicinal chemistry and drug development, acting as antioxidants, radioprotective agents, and key structural motifs in various pharmaceuticals.[1][2] The conversion of an alcohol to a thiol is a non-trivial transformation that requires strategic activation of the hydroxyl group. This guide details a reliable three-step synthetic sequence involving N-protection, Mitsunobu-mediated thioacetylation, and subsequent deprotection. The rationale behind each step, detailed experimental procedures, characterization data, and troubleshooting insights are provided to ensure successful execution by researchers and drug development professionals.
Introduction and Strategic Overview
The synthesis of vicinal aminothiols from amino alcohols presents a common challenge in organic synthesis: the poor leaving group ability of the hydroxyl (-OH) group. Direct substitution is not feasible. Therefore, a successful strategy must first convert the hydroxyl into a reactive intermediate that is susceptible to nucleophilic attack by a sulfur source.
Furthermore, the presence of a nucleophilic amino (-NH₂) group in the starting material necessitates a protection strategy to prevent self-reaction and other undesired side reactions.[3][4]
This protocol employs a robust and logical three-stage approach, which is outlined below. This strategy is chosen for its high efficiency, stereochemical control (in the case of chiral starting materials), and the relative stability of its intermediates.
Chosen Synthetic Pathway:
-
N-Protection: The amino group of 2-aminopropan-1-ol is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is exceptionally stable under the neutral conditions of the subsequent step and can be removed cleanly under acidic conditions.
-
Hydroxyl to Thiol Conversion via Mitsunobu Reaction: The core transformation is achieved using the Mitsunobu reaction.[5][6] This powerful, one-pot reaction converts the primary alcohol into a thioester using triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and thioacetic acid as the sulfur nucleophile.[7] Using thioacetic acid provides the thiol in a protected form (a thioacetate), preventing premature oxidation to disulfides.
-
Concurrent Deprotection: In the final step, the Boc-protected amine and the acetyl-protected thiol are deprotected simultaneously using strong acidic conditions to yield the target compound, this compound, as its hydrochloride salt.
Figure 1: High-level workflow for the synthesis of this compound.
Causality and Mechanistic Insights
Why the Mitsunobu Reaction?
The Mitsunobu reaction is exceptionally well-suited for this transformation. It facilitates the conversion of a primary or secondary alcohol directly into a variety of functional groups with a predictable inversion of stereochemistry (an Sₙ2-type mechanism).[5][7]
Mechanism Rationale:
-
Triphenylphosphine (a strong nucleophile) attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.
-
This intermediate is a strong base that deprotonates the thioacetic acid.
-
The alcohol's oxygen atom then attacks the now highly electrophilic phosphorus atom, forming an alkoxyphosphonium salt. This step is critical as it transforms the hydroxyl group into an excellent leaving group (triphenylphosphine oxide).
-
Finally, the thioacetate anion acts as the nucleophile, attacking the carbon atom and displacing the triphenylphosphine oxide in a classic Sₙ2 reaction.
Figure 2: Key stages of the Mitsunobu reaction mechanism.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DEAD is toxic and potentially explosive; handle with care.
Protocol 1: N-Boc Protection of 2-Aminopropan-1-ol
Objective: To protect the primary amine of 2-aminopropan-1-ol to prevent its interference in the subsequent Mitsunobu reaction.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Aminopropan-1-ol | 75.11 | 5.00 g | 66.6 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 15.2 g | 69.6 | 1.05 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Triethylamine (Et₃N) | 101.19 | 7.41 mL | 53.3 | 0.8* |
*Note: Triethylamine is added to neutralize any acidic impurities and facilitate the reaction. Some protocols proceed without it, but its inclusion can improve yields.
Procedure:
-
Dissolve 2-aminopropan-1-ol (5.00 g, 66.6 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add di-tert-butyl dicarbonate (15.2 g, 69.6 mmol) to the stirred solution.
-
Add triethylamine (7.41 mL, 53.3 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
The resulting crude product, tert-butyl (1-hydroxypropan-2-yl)carbamate, should be a colorless oil or a white solid. It can be used in the next step without further purification if it appears clean by TLC. Expected yield: >90%.
Protocol 2: Mitsunobu Thioacetylation
Objective: To convert the hydroxyl group of the N-Boc protected amino alcohol to a thioacetate group.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| N-Boc-2-aminopropan-1-ol | 175.23 | 10.0 g | 57.1 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 17.9 g | 68.5 | 1.2 |
| Thioacetic Acid | 76.12 | 4.75 mL | 68.5 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 10.8 mL | 68.5 | 1.2 |
Procedure:
-
CRITICAL: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous THF is essential for success.
-
In a 500 mL flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve N-Boc-2-aminopropan-1-ol (10.0 g, 57.1 mmol) and triphenylphosphine (17.9 g, 68.5 mmol) in 200 mL of anhydrous THF.
-
Add thioacetic acid (4.75 mL, 68.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
CAUTION: Add DEAD (10.8 mL, 68.5 mmol) dropwise via a syringe pump over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A characteristic orange/red color may develop.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and other byproducts.
-
Purify the crude material using flash column chromatography on silica gel. A gradient elution (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity) is typically effective at separating the desired thioacetate product.
-
-
Combine the pure fractions and concentrate under reduced pressure to yield S-(2-(tert-butoxycarbonylamino)propyl) ethanethioate as a pale yellow oil. Expected yield: 70-85%.
Protocol 3: Concurrent Acidic Deprotection
Objective: To remove both the N-Boc and S-acetyl protecting groups to yield the final product as a hydrochloride salt.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| S-(2-(Boc-amino)propyl) ethanethioate | 233.33 | 10.0 g | 42.8 |
| 4 M HCl in 1,4-Dioxane | - | 100 mL | 400 |
| Diethyl Ether | - | ~200 mL | - |
Procedure:
-
Dissolve the thioacetate intermediate (10.0 g, 42.8 mmol) in 100 mL of 4 M HCl in 1,4-dioxane in a 250 mL round-bottom flask.
-
Note: Effervescence (release of CO₂ and isobutylene) will be observed. Equip the flask with a gas outlet bubbler.
-
Stir the solution at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add ~100 mL of diethyl ether to the residue and triturate (swirl/sonicate) to precipitate the product salt.
-
Filter the resulting white solid using a Büchner funnel, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum.
-
-
The final product, this compound hydrochloride, is obtained as a white, hygroscopic solid. Store in a desiccator. Expected yield: >95%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations for this compound • HCl |
| ¹H NMR (D₂O) | δ ~3.5-3.7 (m, 1H, CH-N), ~2.8-3.0 (m, 2H, CH₂-S), ~1.5 (t, 1H, SH), ~1.3 (d, 3H, CH₃). Note: -NH₃⁺ and -SH protons may exchange with D₂O or appear as broad signals. |
| ¹³C NMR (D₂O) | δ ~50-52 (CH-N), ~30-32 (CH₂-S), ~16-18 (CH₃). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 92.05 (for the free base C₃H₉NS). |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
References
- Advances in Pharmacological Treatments for Cystinosis: Cysteamine and Its Alternatives. (2026). Source not further specified.
-
Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. (n.d.). PMC - NIH. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Mitsunobu Reaction. (n.d.). Chemistry Steps. [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. (2020). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Thiol-Ene Click Chemistry with 2-Aminopropane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Thiol-Ene Click Chemistry in Bioconjugation and Material Science
The thiol-ene reaction has emerged as a powerhouse in the field of "click chemistry," offering a highly efficient and orthogonal method for covalently linking molecules.[1] Its appeal lies in its rapid reaction rates, high yields, stereoselectivity, and tolerance to a wide array of functional groups, making it an invaluable tool in drug development, polymer science, and surface modification.[2][3] This reaction, which forms a stable thioether linkage between a thiol (-SH) and an alkene (-C=C-), can be initiated by either radicals (photo- or thermally-induced) or catalyzed by a base (thiol-Michael addition).[1] The radical-mediated pathway is particularly noteworthy for its exceptional chemoselectivity, allowing for the specific modification of thiols even in the presence of other nucleophilic groups like amines.[4]
This guide provides a comprehensive overview and detailed protocols for utilizing 2-aminopropane-1-thiol in thiol-ene click chemistry. The presence of both a primary thiol and a primary amine on this molecule offers unique opportunities for creating bifunctional conjugates and materials. We will delve into the mechanistic dichotomy of the reaction, providing the foundational knowledge to select the appropriate conditions for your specific application, and offer step-by-step protocols for both photoinitiated radical coupling and base-catalyzed Michael addition.
Mechanistic Insights: Navigating the Radical and Base-Catalyzed Pathways
The thiol-ene reaction can proceed through two distinct mechanisms, and the choice of which to employ depends on the desired outcome and the nature of the alkene partner.[1]
Radical-Mediated Thiol-Ene Addition
This mechanism proceeds via a free-radical chain reaction, typically initiated by a photoinitiator and UV light or a thermal initiator.[5] The process can be broken down into three main stages:
-
Initiation: The initiator generates a radical species that abstracts a hydrogen atom from the thiol (R-SH), forming a highly reactive thiyl radical (R-S•).[5]
-
Propagation: The thiyl radical adds across the alkene double bond in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction.[5]
-
Termination: The reaction ceases when two radicals combine.
A key advantage of the radical-mediated pathway is its remarkable functional group tolerance. The reaction is highly selective for the thiol group, even in the presence of unprotected amines, such as the one in this compound.[4] This orthogonality is crucial for applications in peptide and protein modification.[1]
Figure 1: Radical-Mediated Thiol-Ene Reaction Mechanism.
Base-Catalyzed Thiol-Michael Addition
When the alkene is an electron-deficient species, such as an acrylate, acrylamide, or maleimide, the reaction can proceed via a conjugate addition mechanism known as the thiol-Michael addition.[6] This pathway is catalyzed by a base, which deprotonates the thiol to form a nucleophilic thiolate anion.[1]
-
Thiolate Formation: A base removes the acidic proton from the thiol, generating a highly nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate attacks the β-carbon of the electron-deficient alkene, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated by a proton source (often another thiol molecule or the conjugate acid of the base) to yield the final thioether adduct.
Crucially, the primary amine of this compound can act as an internal base catalyst in this reaction, facilitating the deprotonation of its own thiol group and promoting the Michael addition without the need for an external base. This "self-catalysis" can be a significant advantage, simplifying the reaction setup. However, it also means that when reacting this compound with electron-poor alkenes, the Michael addition will likely be the dominant pathway.
Figure 2: Base-Catalyzed Thiol-Michael Addition Mechanism.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and other thiols have strong, unpleasant odors and should be handled with care.
Protocol 1: Photoinitiated Radical Thiol-Ene Coupling
This protocol is ideal for reacting this compound with a wide range of alkenes, particularly electron-rich or unactivated alkenes, where the Michael addition is not favorable. The high chemoselectivity of the radical reaction ensures that the thiol reacts preferentially over the amine.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Thiol source | Sigma-Aldrich, TCI |
| Alkene (e.g., Allyl ether, Norbornene) | "Ene" source | Various |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Photoinitiator | Sigma-Aldrich |
| Anhydrous Methanol (MeOH) or Dichloromethane (DCM) | Solvent | Fisher Scientific |
| UV Lamp (365 nm) | Radical initiation | Various |
| Round-bottom flask or quartz tube | Reaction vessel | VWR |
| Magnetic stirrer and stir bar | Agitation | VWR |
| Nitrogen or Argon gas | Inert atmosphere (optional but recommended) | Airgas |
Step-by-Step Methodology:
-
Reaction Setup: In a quartz reaction tube or a borosilicate glass flask, dissolve the alkene (1.0 eq) in a suitable solvent (e.g., methanol or DCM) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.1 eq) to the solution. A slight excess of the thiol can help to ensure complete consumption of the alkene and minimize potential side reactions.
-
Initiator Addition: Add the photoinitiator, DMPA (0.05 - 0.1 eq), to the reaction mixture.
-
Inert Atmosphere (Optional but Recommended): While the thiol-ene reaction is less sensitive to oxygen than many other radical reactions, purging the solution with an inert gas (nitrogen or argon) for 10-15 minutes can improve reaction efficiency, especially for less reactive alkenes.
-
Photoreaction: Place the reaction vessel approximately 5-10 cm from a 365 nm UV lamp and begin irradiation while stirring. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates and the intensity of the UV source. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography. Due to the basic nature of the free amine, it is advisable to use a modified silica gel. This can be achieved by either using commercially available amine-functionalized silica or by pre-treating standard silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent). A typical eluent system would be a gradient of methanol in dichloromethane.
-
Alternatively, for water-soluble products, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted thiol, and then extract the aqueous layer with the organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Troubleshooting:
-
Incomplete reaction: Increase the amount of photoinitiator, increase the irradiation time, or use a more powerful UV source. Ensure the solvent is anhydrous, as water can sometimes quench the radical reaction.
-
Formation of disulfide: This can occur if the concentration of the thiol is too high or if the reaction is exposed to air for an extended period. Purging with an inert gas can help minimize this side product.
-
Product streaking on TLC: This is common for amines on silica gel. Adding a small amount of triethylamine or ammonia to the eluent will improve the chromatography.
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol is designed for the reaction of this compound with electron-poor alkenes (Michael acceptors) such as acrylates and maleimides. The inherent basicity of the amine group in this compound is often sufficient to catalyze the reaction.
Materials:
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Thiol source and internal catalyst | Sigma-Aldrich, TCI |
| Michael Acceptor (e.g., Methyl acrylate, Maleimide) | "Ene" source | Various |
| Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) | Solvent | Fisher Scientific |
| Triethylamine (optional) | External base catalyst (if needed) | Sigma-Aldrich |
| Round-bottom flask | Reaction vessel | VWR |
| Magnetic stirrer and stir bar | Agitation | VWR |
| Nitrogen or Argon gas | Inert atmosphere | Airgas |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the Michael acceptor (1.0 eq) in an anhydrous polar aprotic solvent like THF or acetonitrile to a concentration of 0.1-1.0 M.
-
Thiol Addition: Slowly add this compound (1.05 eq) to the stirring solution at room temperature. The reaction is often exothermic, so for larger scale reactions, cooling the flask in an ice bath during the addition may be necessary.
-
Reaction Monitoring: The reaction is typically very fast and can be complete within minutes to a few hours. Monitor the progress by TLC or LC-MS.
-
Catalyst Addition (if necessary): If the reaction is sluggish due to a less reactive Michael acceptor or steric hindrance, a small amount of an external base like triethylamine (0.1 eq) can be added to accelerate the formation of the thiolate.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using flash column chromatography on amine-deactivated silica gel as described in Protocol 1. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly used.
-
Troubleshooting:
-
Aza-Michael Addition: While the thiol-Michael addition is generally much faster than the aza-Michael addition (addition of the amine to the alkene), this side reaction can occur, especially with prolonged reaction times or highly reactive Michael acceptors. Using a 1:1 stoichiometry or a slight excess of the thiol can help to minimize this.
-
Polymerization of the Michael Acceptor: This can be an issue with highly reactive acrylates. Running the reaction at a lower temperature and adding the thiol slowly can mitigate this.
Data Presentation and Characterization
The success of the thiol-ene reaction can be confirmed through various analytical techniques.
Table 1: Typical Reaction Parameters
| Parameter | Photoinitiated Radical Reaction | Base-Catalyzed Michael Addition |
| 'Ene' Type | Electron-rich/neutral (e.g., allyl, norbornene) | Electron-poor (e.g., acrylate, maleimide) |
| Thiol:Ene Ratio | 1.1 : 1 | 1.05 : 1 |
| Initiator/Catalyst | DMPA (0.05-0.1 eq) | None (self-catalyzed) or Et₃N (0.1 eq) |
| Solvent | MeOH, DCM, THF | THF, MeCN |
| Temperature | Room Temperature | Room Temperature (can be cooled) |
| Reaction Time | 15 min - 4 h | 5 min - 2 h |
| Typical Yield | > 90% | > 95% |
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the alkene protons and the appearance of new signals corresponding to the thioether linkage are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹) provides evidence of the reaction.
Conclusion and Future Perspectives
The thiol-ene click chemistry of this compound offers a robust and versatile platform for the synthesis of novel molecules and materials. By understanding the dual mechanistic nature of this reaction, researchers can selectively engage in either radical-mediated or base-catalyzed pathways to achieve their desired products with high efficiency and purity. The protocols provided herein serve as a comprehensive guide for both novice and experienced scientists to harness the power of this remarkable click reaction in their research endeavors, from the development of new therapeutics to the creation of advanced functional materials.
References
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
- Dénès, F., Pichowicz, M., Povie, G., & Renaud, P. (2014). Thiol-ene and thiol-yne coupling (TEC and TYC) in organic synthesis: a powerful tool for C–S, C–C, C–N and C–O bond formation. Chemical reviews, 114(5), 2587-2693.
- Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
- Ki, C. S., Lin, C. C., & Anseth, K. S. (2010). Thiol-acrylate and thiol-ene photopolymerizations for forming cytocompatible, degradable hydrogels. Polymer, 51(23), 5298-5307.
- Cramer, N. B., Reddy, S. K., O'Brien, A. K., & Bowman, C. N. (2003). Thiol− ene photopolymerization of novel trifunctional thiol and tetrafunctional ene for dental restorative applications.
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
- Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for the orthogonal modification of polymers and surfaces with multiple functionalities. Macromolecules, 41(19), 7063-7070.
- Kade, M. J., Burke, D. J., & Hawker, C. J. (2010). The power of thiol-ene chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry.
- Dondoni, A. (2008). The emergence of click chemistry in carbohydrate decoration. Chemical Society Reviews, 37(8), 1549-1557.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Xi, W., Scott, T. F., Kloxin, C. J., & Bowman, C. N. (2014). Click chemistry in materials science.
- Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009).
- Killops, K. L., Campos, L. M., & Hawker, C. J. (2008). Robust, efficient, and orthogonal synthesis of dendrimers via thiol-ene "click" chemistry. Journal of the American Chemical Society, 130(15), 5062-5064.
- Chan, J. W., Hoyle, C. E., & Lowe, A. B. (2009). The hierarchy of base and nucleophile-catalyzed thiol-Michael and thiol-ene additions. Journal of the American Chemical Society, 131(16), 5751-5753.
-
Taylor & Francis Online. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
Sources
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aquila.usm.edu [aquila.usm.edu]
Bioconjugation techniques using 2-Aminopropane-1-thiol heterobifunctional linkers
Application Note: Bioconjugation Strategies Using 2-Aminopropane-1-thiol (2-APT)
Abstract
This technical guide details the utility of This compound (2-APT) (CAS: 114179-97-4 / 10229-29-5) as a versatile heterobifunctional adaptor in bioconjugation. Unlike standard polypeptide linkers, 2-APT serves as a "zero-length" equivalent spacer that introduces a reactive thiol moiety to carboxyl- or amine-reactive surfaces, or conversely, an amine moiety to thiol-reactive systems. This note provides optimized protocols for Carboxyl-to-Thiol Conversion (Thiolation) and Gold Nanoparticle (AuNP) Functionalization , supported by mechanistic insights into the molecule's steric advantages over cysteamine.
Technical Overview & Chemical Logic
This compound (
Key Advantages Over Cysteamine:
-
Steric Modulation: The methyl group introduces slight steric bulk near the amine. In amide bond formation (e.g., with NHS esters), this can improve the hydrolytic stability of the resulting linkage compared to the unhindered cysteamine counterpart.
-
Chirality: The C2 stereocenter allows for the formation of chiral self-assembled monolayers (SAMs) on gold surfaces, critical for enantioselective sensing applications.
-
Dual Reactivity (Heterobifunctional):
-
Amine (
): . Reacts with NHS esters, aldehydes (reductive amination), and epoxides. -
Thiol (
): . Reacts with maleimides, iodoacetamides, and noble metal surfaces (Au, Ag).
-
Mechanism of Action
In typical bioconjugation workflows, 2-APT acts as a Conversion Adaptor . It transforms a functional group on "Molecule A" into a handle that is reactive toward "Molecule B".
-
Pathway A (Carboxyl Thiolation):
Result: A thiol-terminated protein ready for conjugation with Maleimide-Drug payloads. -
Pathway B (Thiazolidine Ligation - Advanced): 1,2-aminothiols react specifically with aldehydes to form stable thiazolidine rings.
Result: A stable, covalent linkage without the need for reducing agents (unlike reductive amination).
Experimental Protocols
Protocol A: Thiolation of Carboxyl-Containing Proteins (Antibodies/Enzymes)
Objective: Introduce free thiol groups onto an antibody surface using 2-APT to enable site-specific conjugation of a maleimide-functionalized fluorophore or drug.
Materials:
-
Target Protein (
in PBS, pH 7.4). -
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
This compound hydrochloride (2-APT).
-
Purification Column (Desalting, e.g., Zeba Spin or PD-10).
-
EDTA (to prevent metal-catalyzed oxidation).
Step-by-Step Methodology:
-
Activation:
-
Add EDC (10-fold molar excess over protein) and Sulfo-NHS (25-fold molar excess) to the protein solution.
-
Insight: The higher NHS ratio stabilizes the active ester intermediate, preventing hydrolysis.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Buffer Exchange (Critical):
-
Remove excess EDC/NHS immediately using a desalting column equilibrated with PBS (pH 7.2) +
EDTA. -
Why? Excess EDC will crosslink the added amine to other carboxyls, causing polymerization.[1]
-
-
Conjugation (Thiolation):
-
Immediately add 2-APT (50-fold molar excess) to the activated protein.
-
Note: Dissolve 2-APT in water/buffer immediately before use; do not store in solution (oxidation risk).
-
Adjust pH to 7.5–8.0 if necessary (amines react best when deprotonated).
-
Incubate for 60–90 minutes at RT.
-
-
Reduction (Optional but Recommended):
-
During incubation, the thiols may form disulfides. Add
TCEP (Tris(2-carboxyethyl)phosphine) for the last 15 minutes. -
Why TCEP? It reduces disulfides without reducing the native antibody hinge disulfides as aggressively as DTT.
-
-
Final Purification:
-
Desalt into conjugation buffer (PBS + EDTA, pH 7.0) to remove excess 2-APT.
-
Validation: Quantify free thiols using Ellman’s Reagent (DTNB).
-
Protocol B: Functionalization of Gold Nanoparticles (AuNPs)
Objective: Create an amine-functionalized gold surface for subsequent covalent attachment of activated esters.
Materials:
-
Citrate-stabilized AuNPs (
). -
2-APT.
-
Surfactant (Tween-20) to prevent aggregation.
Step-by-Step Methodology:
-
Preparation:
-
To
of AuNP solution, add Tween-20 to a final concentration of . -
Insight: Small aminothiols can displace citrate rapidly, destabilizing the colloid. Surfactant provides steric stabilization during ligand exchange.
-
-
Ligand Exchange:
-
Add 2-APT (final concentration
) dropwise while stirring. -
Incubate overnight at RT in the dark.
-
-
Washing:
-
Centrifuge (speed depends on NP size, e.g.,
for 20 nm) for 15 mins. -
Discard supernatant. Resuspend pellet in PB (Phosphate Buffer, pH 7.4).
-
Repeat 3 times to remove unbound 2-APT.
-
-
Validation:
-
Measure Zeta Potential.[2] A shift from negative (citrate,
) to positive (amine, ) confirms functionalization.
-
Visualization of Workflows
The following diagrams illustrate the chemical pathways described above.
Figure 1: Carboxyl-to-Thiol Conversion Pathway
This workflow demonstrates the transformation of a generic protein carboxyl group into a reactive thiol handle using 2-APT.
Caption: Step-by-step conversion of a carboxyl group to a thiol moiety using this compound.
Figure 2: Gold Nanoparticle Functionalization Logic
This diagram depicts the ligand exchange process and the orientation of 2-APT on the gold surface.
Caption: Surface modification of Gold Nanoparticles. The thiol anchors to Au, exposing the amine for further reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Thiol Yield (Protocol A) | Oxidation of 2-APT before use. | Use fresh 2-APT. Add 1 mM EDTA to buffers. Post-treat with TCEP. |
| Protein Precipitation | Over-crosslinking (Polymerization). | Ensure thorough removal of EDC before adding 2-APT. Reduce EDC concentration. |
| AuNP Aggregation (Protocol B) | Rapid ligand exchange destabilizing the colloid. | Increase Tween-20 concentration. Add 2-APT more slowly. Use a lower concentration of 2-APT. |
| Low Conjugation Efficiency | pH mismatch. | Ensure pH is ~7.5–8.0 for amine coupling (2-APT to NHS) and ~6.5–7.0 for thiol coupling (Maleimide). |
References
-
Chemical Communications (RSC). "Selective reaction of diphenylcyclopropenone and 1,2-aminothiol with the release of thiol for multiple bioconjugation." Royal Society of Chemistry. [Link][3]
-
Chemical Science. "One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation." Royal Society of Chemistry. [Link][3]
-
National Institutes of Health (PMC). "Decarboxylative thiolation of redox-active esters to free thiols and further diversification." PubMed Central. [Link]
-
Biomedical Research. "Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry." BiomedRes. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Aminopropane-1-thiol Handling and Application Guide
Welcome to the technical support center for 2-Aminopropane-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile aminothiol. Here, we will delve into the critical aspects of preventing its oxidation and subsequent disulfide formation, ensuring the integrity of your experiments and the reliability of your results.
I. Understanding the Challenge: The Chemistry of this compound Instability
This compound, like other thiol-containing compounds, is susceptible to oxidation. The thiol group (-SH) can be readily oxidized to form a disulfide bond (-S-S-) between two molecules, creating a dimer.[1][2] This dimerization alters the molecule's chemical properties and can significantly interfere with experimental outcomes, especially when the free thiol group is crucial for the compound's intended biological or chemical activity.[1]
Several factors can accelerate this unwanted oxidation:
-
Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.[1]
-
Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically increasing the rate of oxidation.[1]
-
pH of the Solution: The rate of thiol oxidation is generally higher in neutral to basic conditions.[1][3] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more easily oxidized than the protonated thiol (R-SH).[1][4]
-
Exposure to Light: Certain wavelengths of light can also promote the oxidation of thiols.[1]
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the handling and use of this compound.
Q1: My stock solution of this compound seems to have lost its activity. What could be the cause?
-
A1: The most likely culprit is oxidation leading to disulfide bond formation. This dimerization will inactivate the molecule if the free thiol group is required for its function. To confirm this, you can use analytical techniques like HPLC or Ellman's assay to quantify the remaining free thiol concentration.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
-
A2: Proper storage is paramount. We recommend storing this compound at 2-8°C under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] This minimizes exposure to oxygen and reduces the rate of chemical reactions, including oxidation.
Q3: I'm working in an aqueous buffer at physiological pH (7.4). How can I prevent oxidation during my experiment?
-
A3: Working at neutral or slightly basic pH increases the risk of oxidation.[1][3] To mitigate this, consider the following:
-
Degas your buffers: Before use, thoroughly degas all buffers to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method.
-
Use chelating agents: Add a small amount of a chelating agent, such as EDTA (ethylenediaminetetraacetic acid), to your buffers. EDTA will sequester trace metal ions that can catalyze oxidation.
-
Work quickly: Minimize the time your compound is exposed to air. Prepare solutions fresh and use them promptly.
-
Consider antioxidants: In some cases, adding a compatible antioxidant to your reaction mixture can be beneficial.
-
Q4: Can I reverse the disulfide formation if my this compound has oxidized?
-
A4: Yes, disulfide bonds can be reduced back to free thiols. Common reducing agents used in laboratory settings include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[5] The choice of reducing agent will depend on the specifics of your experiment and downstream applications.
III. Troubleshooting Guide
Encountering unexpected results? This troubleshooting guide will help you identify and resolve common issues related to this compound oxidation.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological/chemical activity | Oxidation of the thiol group to a disulfide dimer. | Confirm oxidation using analytical methods. If confirmed, use a fresh, properly stored stock. For immediate use, consider reducing the oxidized sample with DTT or TCEP. |
| Inconsistent results between experiments | Variable levels of oxidation in the this compound stock or during the experimental procedure. | Implement stringent handling protocols for all experiments. Always use freshly prepared and deoxygenated buffers. Store stock solutions under an inert atmosphere. |
| Precipitate formation in the solution | The disulfide dimer may have lower solubility than the free thiol, leading to precipitation. | Visually inspect your solution. If a precipitate is present, attempt to reduce it with a suitable reducing agent. If the precipitate does not dissolve, it may be due to other degradation products. |
| Color change in the solution | While this compound is typically colorless, oxidation in the presence of trace metal contaminants can sometimes lead to colored byproducts. | Ensure all glassware is scrupulously clean and consider using metal-free buffers and reagents. |
IV. Experimental Protocols
To ensure the integrity of your experiments, follow these detailed protocols for handling and using this compound.
Protocol 1: Preparation of a Stable Stock Solution
-
Work in an Inert Atmosphere: Whenever possible, perform this procedure in a glove box or under a constant stream of an inert gas (argon or nitrogen).[6]
-
Use Degassed Solvent: Prepare your desired solvent (e.g., deionized water, buffer) by degassing it for at least 30 minutes with argon or nitrogen.
-
Weighing the Compound: Quickly weigh the required amount of this compound in a tared vial. Minimize exposure to air.
-
Dissolution: Add the degassed solvent to the vial and gently swirl to dissolve the compound.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with an inert gas.
-
Storage: Store the stock solution at 2-8°C in a tightly sealed container. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and exposure to air.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a colorimetric reagent used to quantify free thiol groups.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. Degas before use.
-
DTNB Solution: 10 mM DTNB in the reaction buffer.
-
Thiol Standard: A known concentration of a stable thiol, such as cysteine or glutathione, for creating a standard curve.
-
-
Standard Curve: Prepare a series of dilutions of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute your this compound sample in the reaction buffer to a concentration within the range of your standard curve.
-
Reaction:
-
To a 96-well plate, add 50 µL of your diluted sample or standard.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
V. Visualization of Key Processes
To better illustrate the concepts discussed, here are diagrams representing the oxidation process and the workflow for handling air-sensitive thiols.
Caption: Recommended workflow for handling this compound to prevent oxidation.
VI. Concluding Remarks
The successful application of this compound in research and development hinges on the careful management of its inherent susceptibility to oxidation. By understanding the underlying chemical principles and implementing the rigorous handling and storage protocols outlined in this guide, you can ensure the stability and reactivity of this valuable compound, leading to more reliable and reproducible experimental outcomes. Our team of application scientists is always available to provide further assistance and support for your specific applications.
VII. References
-
BenchChem. (n.d.). Preventing oxidation of 1-Amino-2-propanethiol hydrochloride during experiments. Retrieved from
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from
-
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157.
-
Thermo Fisher Scientific. (n.d.). Protein Denaturing and Reducing Agents. Retrieved from
-
Zhang, R., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Water Research, 127, 107-115.
-
Poole, L. B., & Nelson, K. J. (2008). Thiol oxidation in signaling and response to stress: detection and quantification of physiological and pathophysiological thiol modifications. Journal of Toxicology and Environmental Health, Part B, 11(3-4), 214-235.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. reddit.com [reddit.com]
Storage conditions to maintain stability of 2-Aminopropane-1-thiol
Welcome to the technical support guide for 2-Aminopropane-1-thiol (CAS: 10229-29-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile aminothiol in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To maintain the stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 0-8 °C.[1] For long-term stability, some sources suggest temperatures as low as -20°C, especially for low-molecular-mass thiols like glutathione, to prevent degradation. It is also advisable to store the compound under an inert gas atmosphere, such as argon or nitrogen, to minimize oxidation.[2][3][4] The container should be tightly sealed and protected from light and moisture.[2][3]
Q2: Why is an inert atmosphere recommended for storing this compound?
This compound, like other thiols, is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[5] The primary degradation pathway for thiols is the oxidation of the sulfhydryl (-SH) group, which can lead to the formation of disulfides (R-S-S-R).[5][6] This dimerization alters the chemical properties and reactivity of the compound. Storing it under an inert gas displaces oxygen, thereby significantly slowing down this oxidative degradation process.
Q3: What type of container should I use for storing this compound?
It is best to use a tightly sealed, airtight container made of an inert material, such as amber glass, to protect the compound from light and air. Ensure the container is dry before transferring the thiol. For samples that will be used frequently, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
While specific shelf-life data can vary by supplier and purity, when stored properly at 0-8 °C under an inert atmosphere and protected from light, this compound should remain stable for an extended period. However, it is always best practice to verify the purity of the compound if it has been stored for a long time or if you observe any changes in its appearance or performance in your experiments.
Q5: Is this compound sensitive to light?
Yes, similar to many other reactive chemical compounds, it is recommended to protect this compound from light.[3] Light can provide the energy to initiate and accelerate degradation pathways, including oxidation.
Troubleshooting Guide
Problem 1: I've noticed a decrease in the performance of my this compound in my reactions.
Possible Cause: The compound may have degraded due to improper storage, leading to a lower concentration of the active thiol. The most common degradation pathway is oxidation to the corresponding disulfide.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (0-8 °C), under an inert atmosphere, and protected from light.
-
Assess Purity: If possible, analyze the purity of your sample using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of the disulfide dimer or other impurities.
-
Use a Fresh Aliquot: If you have been using a stock solution, prepare a fresh one from a new, unopened container of this compound if available.
-
Consider a Reducing Agent: For some applications, it may be possible to reduce the disulfide back to the thiol. However, this is not always feasible or desirable and should be carefully considered based on your experimental needs.
Problem 2: The this compound has a strong, unpleasant odor.
Possible Cause: Thiols are known for their strong, often unpleasant odors.[7] This is a characteristic property of the compound and does not necessarily indicate degradation.
Troubleshooting Steps:
-
Work in a Ventilated Area: Always handle this compound and other thiols in a well-ventilated fume hood to minimize exposure to the odor.[8]
-
Proper Waste Disposal: Dispose of any waste containing thiols in a sealed, designated waste container. Glassware that has come into contact with thiols should be decontaminated by rinsing with a bleach solution in a fume hood.[7][9]
Problem 3: My solution of this compound appears cloudy or has formed a precipitate.
Possible Cause: This could be due to several factors, including the formation of insoluble degradation products (like the disulfide), contamination, or the compound coming out of solution if stored at a very low temperature.
Troubleshooting Steps:
-
Allow to Warm to Room Temperature: If the solution has been stored at a low temperature, allow it to warm to room temperature to see if the precipitate redissolves.
-
Check for Contamination: Ensure that the solvent used to prepare the solution was pure and that no contaminants were introduced during handling.
-
Filter the Solution: If the precipitate does not redissolve, it is likely an impurity or degradation product. The solution can be filtered, but it is important to note that the concentration of the active thiol may be lower than expected. It is highly recommended to assess the purity of the filtered solution.
-
Prepare a Fresh Solution: The most reliable solution is to discard the cloudy solution and prepare a new one from a fresh stock of this compound.
Visualizing Degradation: The Oxidation Pathway
The primary degradation pathway for this compound is oxidation to its disulfide. This process is accelerated by the presence of oxygen and can be initiated by light or trace metal contaminants.
Sources
- 1. This compound 95% | CAS: 10229-29-5 | AChemBlock [achemblock.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.se [fishersci.se]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. echemi.com [echemi.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting 2-Aminopropane-1-thiol SAMs on Gold
Topic: Defect Minimization and Stability in Short-Chain Amine-Thiol Monolayers Audience: Senior Researchers & Surface Scientists Difficulty Rating: High (Due to short chain length and bifunctional competition)
Executive Summary: The Dual Challenge
Working with 2-Aminopropane-1-thiol presents a unique "perfect storm" of surface chemistry challenges. Unlike long-chain alkanethiols (e.g., 1-dodecanethiol) that form crystalline-like packed structures driven by strong van der Waals forces, this molecule suffers from two distinct instabilities:
-
Short Chain Entropy: The propyl backbone lacks sufficient methylene units (
) to generate the intermolecular van der Waals forces required for tight packing, resulting in "liquid-like" monolayers prone to pinhole defects. -
Bifunctional Competition: The amine group (
) possesses a lone pair that can compete with the thiol ( ) for the gold surface. Without specific pH control, the molecule may adsorb flat ("lying down" phase) or form disordered multilayers via hydrogen bonding.
This guide provides a self-validating troubleshooting framework to diagnose and correct these defects.
Visualizing the Defect Mechanism
The following diagram illustrates the competition between a healthy, standing-up monolayer and the common defect modes associated with amino-thiols.
Caption: Figure 1. Kinetic pathways of this compound adsorption. Path A represents the target state, achievable only by suppressing the amine-gold interaction shown in Defect Type 2.
Part 1: The Foundation (Surface Preparation)
Q1: I am seeing high background current in cyclic voltammetry (CV) before I even modify the surface. Is my cleaning protocol insufficient?
A: Likely, yes. Short-chain SAMs are transparent to electron transfer if the underlying gold is dirty. Unlike long chains, they cannot "displace" heavy organic contamination.
The Self-Validating Protocol:
-
Piranha Etch: Immerse gold slides in Piranha solution (3:1
) for 5 minutes. Warning: Exothermic/Explosive with organics. -
Electrochemical Polishing: Perform CV in 0.5 M
(-0.2V to +1.6V vs Ag/AgCl).-
Validation Check: You must see a sharp gold oxide reduction peak at ~0.9V. If the peak is broad or small, the surface is rough or dirty.
-
-
Ethanol Rinse: Rinse immediately with absolute ethanol. Do not let the gold dry before transferring to the thiol solution.
Q2: Does the solvent purity really matter for such a short molecule?
A: Criticality is high. Trace oxygen in the solvent promotes the oxidation of thiols into disulfides (
-
Action: Degas your ethanol with
or Ar for at least 20 minutes prior to adding the thiol.
Part 2: Deposition & Kinetics (The Process)
Q3: My SAMs are disordered and "leaky" (low
A: The "lying down" phase is caused by the amine group interacting with the gold. You must "hide" the amine lone pair during deposition.
The Solution: Acidic Deposition Strategy
By lowering the pH of the deposition solution, you protonate the amine group (
Optimized Protocol:
-
Solvent: Degassed Absolute Ethanol.
-
Additive: Add 1-3% (v/v) Acetic Acid or trace HCl.
-
Concentration: Increase to 5-10 mM (Standard 1 mM is often insufficient for short chains to overcome entropic disorder).
-
Time: Incubate for 24 hours. Short chains have faster kinetics but require longer equilibration to anneal defects.
Q4: Can I fix pinholes after deposition?
A: Yes, via Backfilling . Because this compound has a bulky methyl branch (chiral center) and a short chain, steric hindrance prevents perfect hexagonal packing.
-
Fix: After the primary deposition, rinse the electrode and immerse it in a 1 mM solution of a "spacer" molecule like Mercaptohexanol (MCH) for 30-60 minutes. MCH is small enough to fill the pinholes but hydrophilic enough to maintain surface function.
Part 3: Diagnosis & Characterization
Q5: How do I quantitatively verify if my monolayer is defective without destroying it?
A: Use Electrochemical Impedance Spectroscopy (EIS) with a redox probe (
Data Interpretation Guide:
| Parameter | Observation | Diagnosis | Corrective Action |
| < 500 | Severe Pinholes / Bare Gold | Increase incubation time; Check gold cleanliness. | |
| 1 - 5 | Moderate Defects (Liquid Phase) | Normal for propyl chains. Improve with MCH backfill. | |
| CPE (Constant Phase Element) | Surface Roughness / Heterogeneity | Gold surface is too rough. Flame anneal gold before use. | |
| Nyquist Plot | Straight line (Warburg dominant) | No SAM formation | Check thiol solubility and oxidation state. |
Q6: I need to calculate the exact surface coverage (
A: Perform Reductive Desorption (RD) . This is a destructive test but the most accurate validation method.
-
Technique: Linear Sweep Voltammetry (LSV) in 0.5 M KOH.
-
Scan: 0 V to -1.4 V.
-
Signal: You will see a sharp cathodic peak where the Au-S bond breaks.
-
Validation Metric: For propyl-thiols, the peak should appear around -0.7 V to -0.8 V . If the peak is at -0.6 V, the monolayer is loosely packed (lying down). If it shifts more negative, the packing is dense (standing up).
-
Calculation: Integrate the peak area (
, Coulombs). (Where , , ). Theoretical max for standing phase is .
Part 4: Comparative Data (Short vs. Long Chain)
Use this table to set realistic expectations. You cannot expect C3 (propyl) SAMs to behave like C11 (undecyl) SAMs.
| Feature | This compound (C3) | 11-Amino-1-undecanethiol (C11) |
| Dominant Force | Au-S Bond (Headgroup) | Van der Waals (Chain-Chain) |
| Defect Density | High (Pinholes common) | Low (Crystalline packing) |
| Blocking Ability ( | Low ( | High ( |
| Deposition pH | Critical (Must be Acidic) | Less Critical (VdW dominates) |
| Stability | Desorbs > 60°C | Stable > 80°C |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Porter, M. D., Bright, T. B., Allara, D. L., & Chidsey, C. E. (1987). Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society, 109(12), 3559–3568. Link
-
Wink, T., van Zuilen, S. J., Bult, A., & van Bennekom, W. P. (1997). Self-assembled Monolayers for Biosensors. Analyst, 122, 43R-50R. Link
-
Eckermann, A. L., Feld, D. J., Shaw, J. A., & Meade, T. J. (2010). Electrochemistry of Redox-Active Self-Assembled Monolayers. Coordination Chemistry Reviews, 254(15-16), 1769–1802. Link
-
Walczak, M. M., Popenoe, D. D., Deinhammer, R. S., Lamp, B. D., Chung, C., & Porter, M. D. (1991). Reductive desorption of alkanethiolate monolayers at gold: a measure of surface coverage.[3] Langmuir, 7(11), 2687–2693. Link
Sources
Overcoming solubility issues of 2-Aminopropane-1-thiol in non-polar solvents
The Solubility Paradox: Why is this difficult?
2-Aminopropane-1-thiol (and its hydrochloride salt) presents a classic "solubility paradox" common to small zwitterionic molecules. To troubleshoot effectively, you must first diagnose which of the three chemical states your sample is currently in.
The Three States of Matter for Amino-Thiols
| State | Chemical Form | Solubility Profile | The Problem |
| 1. The Salt | Hydrochloride ( | Hydrophilic. Soluble in water, MeOH.[1] Insoluble in Hexane, Toluene, DCM. | Most commercial vendors supply this form for stability.[1] It will never dissolve in non-polar solvents directly. |
| 2. The Free Base | Neutral Amine ( | Amphiphilic. Soluble in DCM, Ether, Toluene.[1] | Highly Unstable. Rapidly oxidizes in air to form the disulfide. |
| 3.[1] The Disulfide | Dimer ( | Variable. Often less soluble than the free base; precipitates as a white solid or oil.[1] | Once formed, it is inert to thiol chemistry (e.g., SAM formation on Gold) unless reduced back.[1] |
Root Cause Analysis: Users typically fail because they attempt to dissolve State 1 directly in toluene (failure), or they successfully convert to State 2 but allow air exposure, leading to State 3 (precipitation).
Troubleshooting Guides
Scenario A: "I have the HCl salt and it sits at the bottom of my toluene flask."
Diagnosis: Ionic lattice energy prevents solvation in non-polar media. Solution: You must perform a "Free-Base Extraction" under inert conditions.
Protocol: Inert Free-Base Extraction
Use this method to prepare a stock solution for immediate use.
-
Dissolution: Dissolve 1.0 eq of this compound HCl in a minimum volume of degassed water (approx. 1 mL per 100 mg).
-
Neutralization: Add 1.1 eq of NaOH (1M solution). Note: The solution is now highly susceptible to oxidation.
-
Extraction: Immediately add the target organic solvent (e.g., Dichloromethane or Toluene).
-
Phase Separation: Shake vigorously. Remove the organic layer.
-
Drying: Dry the organic layer over anhydrous
or for 5 minutes. -
Filtration: Filter the solution under an Argon/Nitrogen blanket.
-
Usage: Use immediately. Do not store.
Critical Control Point: If the solution turns cloudy after drying, oxidation has occurred. Add a reducing agent (see Scenario B).
Scenario B: "I dissolved it, but a white precipitate formed after 20 minutes."
Diagnosis: Oxidative coupling. The free thiol (
Solution: Chemical Reduction (Rescue) or Derivatization (Prevention).
Method 1: The "Rescue" (In-Situ Reduction)
If your application tolerates phosphines, add TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) or DTT (Dithiothreitol).
-
For Non-Polar Media: Use Tributylphosphine (
) . It is soluble in hexane/toluene and will reduce disulfides back to thiols.
Method 2: The "Prevention" (Boc-Protection)
If you need long-term stability in non-polar solvents, you must mask the amine.
-
React the HCl salt with
(Di-tert-butyl dicarbonate) and Triethylamine in DCM. -
The resulting N-Boc-2-aminopropane-1-thiol is highly lipophilic, stable, and soluble in Hexane, Toluene, and Chloroform.
-
Deprotection: The Boc group can be removed later with TFA (Trifluoroacetic acid) if the free amine is required.
Scenario C: "I am trying to make Self-Assembled Monolayers (SAMs) on Gold."
Diagnosis: Researchers often believe they must use pure toluene for SAMs. This is incorrect for amino-thiols. Solution: Use a "Bridging Solvent System."
Recommended Solvent System: The "3:1 Mix"
Pure ethanol is often too polar for subsequent organic reactions, and pure toluene won't dissolve the thiol.
-
The Mix: 3 parts Ethanol (absolute) : 1 part Toluene .
-
Why it works: Ethanol solvates the polar amine/thiol headgroups; Toluene solvates the hydrocarbon backbone and ensures good wetting of the gold surface.
-
Concentration: Maintain 1 mM thiol concentration.
-
Incubation: 12–24 hours under Nitrogen (dark).
Decision Logic & Workflow
The following diagram illustrates the decision process for solubilizing this compound based on your experimental constraints.
Figure 1: Decision matrix for selecting the correct solubilization strategy based on solvent and application requirements.
The Oxidation Trap: Mechanism & Prevention
Understanding why your solution precipitates is key to preventing it. The oxidation of amino-thiols is pH-dependent.
Figure 2: The oxidative pathway. High pH (required for free-basing) accelerates thiolate formation, which reacts with oxygen to form insoluble disulfides.
Frequently Asked Questions (FAQs)
Q1: Can I use sonication to force the HCl salt into toluene?
A: No. Sonication might create a temporary suspension, but it will not create a true solution. The polarity difference is too high (
Q2: I see a "gel" forming in my non-polar solvent. What is this? A: This is likely an oligomer network formed by hydrogen bonding between the amine and thiol groups of oxidized species. Add 10% Methanol to break the hydrogen bond network, or add Tributylphosphine to reduce the disulfide bonds.
Q3: Does the chirality (2-aminopropane) affect solubility? A: Minimally. Whether you have the (R), (S), or racemic mixture, the solubility parameters are identical. However, the melting point of the solid salt may vary between racemate and pure enantiomer, affecting the rate of dissolution but not the equilibrium solubility.
Q4: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you are performing a reaction (e.g., alkylation) and don't want to isolate the free base, use a PTC system.
-
Recipe: Toluene (Organic phase) + 50% NaOH (Aqueous phase) + Tetrabutylammonium Bromide (TBAB, 5 mol%). The TBAB transports the thiolate anion into the toluene layer for reaction.
References
-
PubChem. (2025).[2][3] this compound Hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. (Establishes ethanol/toluene protocols for SAMs). [Link]
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry. (Protocol for TCEP reduction).[4] [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (Foundation for PTC with amino derivatives). [Link]
Sources
- 1. 2-Propanol, 1-amino- (CAS 78-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Propanethiol, 2-amino- | C3H9NS | CID 165845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propanethiol, 1-amino-, hydrochloride | C3H10ClNS | CID 145727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
HPLC method development for purity analysis of 2-Aminopropane-1-thiol
Title: Strategic HPLC Method Development for 2-Aminopropane-1-thiol: A Comparative Guide to Purity Analysis
Executive Summary
Analyzing This compound (an isomer of cysteamine) presents a classic chromatographic paradox: the molecule is highly polar (hard to retain) and lacks a strong chromophore (hard to detect). Furthermore, its reactive thiol group makes it susceptible to rapid on-column oxidation, often leading to ghost peaks of the disulfide dimer.
This guide compares the three dominant analytical strategies: Ion-Pairing Reversed-Phase (IP-RP) , Pre-Column Derivatization (DTNB) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Verdict:
-
For General Purity (Assay & Impurities): Use IP-RP (Method A) . It visualizes the carbon backbone and non-thiol synthetic byproducts.
-
For Thiol Content & Oxidation Monitoring: Use Derivatization with DTNB (Method B) . It offers superior specificity and stability for the active sulfhydryl group.
The Challenge: Why Standard C18 Fails
Before selecting a method, understand the physicochemical barriers:
-
Retention Failure: On a standard C18 column, this compound elutes in the void volume (
) due to its amino and thiol polar groups. -
Detection Limits: The molecule only absorbs UV light below 210 nm (the carboxyl/amine region). At this wavelength, mobile phase noise is high, and sensitivity is low.
-
Artifact Formation: Trace metals in the LC system can catalyze the oxidation of the thiol (
) to the disulfide ( ) during the run, causing peak splitting.
Part 1: Comparative Analysis of Methodologies
Method A: Ion-Pairing Reversed-Phase (IP-RP)
The "Workhorse" for General Purity Profiling
This method uses an ion-pairing reagent (like octane sulfonic acid or TFA) to form a neutral complex with the amine, allowing retention on a hydrophobic C18 stationary phase.
-
Pros: Detects all impurities (synthesis byproducts, precursors), not just thiols. No sample prep reaction required.
-
Cons: Long equilibration times; ion-pairing reagents are "sticky" and can permanently alter columns; low UV sensitivity (210 nm).
Method B: Pre-Column Derivatization (Ellman’s Reagent)
The "Gold Standard" for Thiol Specificity
This method reacts the sample with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) before injection. The reaction yields a mixed disulfide and releases TNB, which absorbs strongly at 412 nm (visible yellow).
-
Pros: High sensitivity; detection in the visible range (412 nm) eliminates background noise; stabilizes the thiol against oxidation during the run.
-
Cons: Only detects thiol-containing species; requires a reaction step; cannot see non-thiol synthetic impurities.
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
The "Modern Alternative"
HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with high-organic mobile phases to retain polar amines without ion-pairing agents.
-
Pros: MS-compatible (unlike IP-RP); good retention of polar compounds.
-
Cons: Long equilibration times; peak shape can be sensitive to sample diluent (must be high organic).
Part 2: Decision Matrix & Workflows
The following diagram illustrates the logical selection process and the chemical mechanism behind the recommended derivatization approach.
Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.
Part 3: Recommended Experimental Protocols
Protocol A: Ion-Pairing RP-HPLC (General Purity)
Best for: Checking synthetic batch purity and non-thiol impurities.
-
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters Symmetry), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
Time (min) % A % B 0.0 95 5 10.0 60 40 12.0 60 40 12.1 95 5 | 18.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Reference: 360 nm).
-
Temperature: 25°C.
-
Critical Note: The low pH (3.0) ensures the amine is protonated for ion-pairing. The octanesulfonate acts as a "false stationary phase" to retain the amine.
Protocol B: DTNB Derivatization (Thiol Assay)
Best for: Quantifying active thiol content and ensuring no dimerization.
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0 (pH must be >7.0 for the reaction to proceed rapidly).
-
Ellman’s Solution: Dissolve 4 mg DTNB in 1 mL of Reaction Buffer.
2. Sample Preparation:
-
Dissolve this compound sample in Reaction Buffer to ~0.5 mg/mL.
-
Mix: 100 µL Sample + 50 µL Ellman’s Solution + 850 µL Buffer.
-
Incubate: Room temperature for 15 minutes (Solution turns yellow).
3. HPLC Conditions:
-
Column: C18 (Standard), 4.6 x 150 mm.
-
Mobile Phase: Isocratic 50:50 Methanol : 10 mM Phosphate Buffer (pH 7.0).
-
Detection: Absorbance at 412 nm .[1]
-
Mechanism: You are detecting the TNB anion released stoichiometrically (1:1) by the thiol.[2][3][4][5]
-
Advantage: Non-thiol impurities will not react and will likely not absorb at 412 nm, making the main peak represent only the active thiol purity.
Part 4: Data Summary & Performance Comparison
| Feature | Method A: IP-RP (Direct) | Method B: DTNB (Derivatization) | Method C: HILIC-MS |
| Analyte Specificity | Non-specific (detects all organics) | Highly Specific (Thiols only) | Specific (Mass based) |
| Sensitivity (LOD) | Moderate (~10 µg/mL) | High (~0.1 µg/mL) | Very High (ng/mL range) |
| Linearity ( | > 0.99 (High conc. only) | > 0.999 (Wide range) | > 0.99 |
| Stability | Risk of on-column oxidation | Stabilizes thiol immediately | Moderate risk |
| Throughput | High (Simple injection) | Low (Requires reaction time) | Moderate |
| Equipment | Standard UV Detector | Standard UV/Vis Detector | Mass Spectrometer |
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
-
Thermo Fisher Scientific. (n.d.). Methods Development Using Ion-Pair Chromatography. Technical Note 12.
-
Guan, X., et al. (2025). Fast and simultaneous analysis of biothiols by high-performance liquid chromatography with fluorescence detection under hydrophilic interaction chromatography conditions.[6] Journal of Chromatography B.
-
Sigma-Aldrich. (n.d.).[7] Analysis of Polar Compounds with Ion Pair Reagents.
-
BroadPharm. (2022).[1] Ellman's Assay Protocol for Determination of Free Thiols.[1]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Guide: X-ray Crystallography of Metal Complexes with 2-Aminopropane-1-thiol Ligands
Executive Summary
2-Aminopropane-1-thiol (APT) represents a critical structural bridge in the library of N,S-donor ligands. Structurally positioned between the unsubstituted Cysteamine and the sterically hindered Penicillamine , APT offers a unique "Goldilocks" zone for coordination chemistry. Its single methyl substituent at the C2 position introduces chirality without imposing the severe steric blockade seen in gem-dimethyl analogues.
This guide provides a comparative structural analysis of APT metal complexes (specifically focusing on Ni(II), Pd(II), and Zn(II) frameworks) against its primary alternatives. It details the crystallographic implications of its asymmetry and outlines a rigorous, air-sensitive protocol for obtaining high-resolution single crystals.
Part 1: Comparative Structural Analysis
The Ligand Landscape: APT vs. Alternatives
In drug development and bioinorganic modeling, the choice of thiolate ligand dictates the stability, solubility, and geometry of the resulting metal complex.
| Feature | Cysteamine (2-aminoethanethiol) | This compound (APT) | Penicillamine (3-mercapto-valine deriv.) |
| Structure | |||
| Chirality | Achiral | Chiral (C2) | Chiral (C3) |
| Steric Bulk | Minimal | Moderate (Methyl group) | High (Gem-dimethyl + Carboxyl) |
| Coordination | Highly flexible | Semi-rigid | Rigid |
| Crystallization | Prone to twinning/disorder | Good resolvability (if enantiopure) | Excellent (often crystallizes readily) |
| Oxidation Risk | High (Disulfide formation) | Moderate | Low (Steric protection) |
Performance Metrics: Crystallographic Outcomes[3][4][5][6][7]
1. The "Chiral Driver" Effect
Unlike Cysteamine, which often forms centrosymmetric space groups (e.g.,
-
Impact: This is crucial for separating optical isomers of metal complexes used in asymmetric catalysis. The methyl group on the C2 backbone locks the chelate ring into a specific puckering conformation (
or ), reducing conformational disorder in the crystal structure.
2. Chelate Ring Geometry (Bite Angles)
The N-M-S bite angle is the defining parameter for stability.
-
Cysteamine: ~85-87° (Ni/Pd complexes). The ring is flexible.[1]
-
APT: ~86-88°. The methyl group slightly widens the angle due to repulsion with the metal center's axial ligands, creating a more distorted square-planar geometry in
metals. -
Data Insight: This slight distortion often makes the metal center more accessible to substrates in catalytic applications compared to the perfectly flat cysteamine analogues.
3. Thiolate Bridging Modes
Thiolates (
-
Observation: In X-ray studies, Cysteamine complexes frequently form insoluble polymers (
). -
APT Advantage: The C2-methyl group provides just enough steric hindrance to discourage infinite polymerization, favoring discrete multinuclear clusters (e.g., trimers or hexamers) that are soluble and easier to crystallize.
Part 2: Experimental Protocol (Air-Sensitive Crystallography)
Objective: Synthesize and crystallize the Bis(2-aminopropane-1-thiolato)Nickel(II) complex without oxidative degradation to the disulfide.
Reagents & Equipment[4][6][9]
-
Ligand: this compound HCl (enantiopure or racemic).[2]
-
Metal Source:
or . -
Solvent: Degassed Ethanol/Methanol (anhydrous).
-
Base: KOH or NaOMe (degassed).
-
Atmosphere: Argon/Nitrogen (Schlenk line required).
Step-by-Step Workflow
-
Schlenk Preparation: Flame-dry all glassware under vacuum. Backfill with Argon 3x.
-
Ligand Deprotonation:
-
Dissolve APT-HCl (2 eq) in absolute EtOH under Argon.
-
Add KOH (4 eq) to neutralize HCl and deprotonate the thiol. A white precipitate (KCl) will form.
-
Critical: Perform this at 0°C to prevent thermal oxidation.
-
-
Metalation:
-
Cannula-transfer the filtrate (thiolate solution) into a Schlenk flask containing the Ni(II) salt (1 eq) dissolved in EtOH.
-
The solution will turn dark brown/red immediately (characteristic of square-planar Ni-S chromophores).
-
-
Crystallization (Layering Technique):
-
Concentrate the reaction mixture to ~50% volume under vacuum.
-
The Interface: Carefully layer degassed Hexane or Diethyl Ether on top of the ethanolic solution.
-
Do not disturb. Store at 4°C in the dark.
-
-
Harvesting:
-
Dark red/black needles should appear within 48-72 hours.
-
Mount crystals using Paratone-N oil (not standard epoxy) to protect them from air during the transfer to the X-ray goniometer.
-
Diagram: Air-Sensitive Crystallization Workflow
Caption: Anaerobic workflow for isolating oxidation-prone thiolate complexes. Note the critical filtration and layering steps performed under inert gas.
Part 3: Structural Logic & Causality
Why does the methyl group matter? The following diagram illustrates the steric influence of the APT ligand compared to Cysteamine.
Caption: Causal relationship between ligand substitution and crystallographic properties. The C2-methyl group in APT reduces symmetry and enhances solubility.
Representative Crystallographic Data (Ni-Complexes)
Note: Values are representative of monomeric square-planar Ni(N,S)2 complexes.
| Parameter | Ni(Cysteamine) | Ni(APT) | Ni(APT) |
| Space Group | |||
| Ni-S Bond ( | 2.16 - 2.18 | 2.17 - 2.19 | 2.17 - 2.19 |
| Ni-N Bond ( | 1.91 - 1.93 | 1.92 - 1.94 | 1.92 - 1.94 |
| S-Ni-N Angle ( | 87.5 | 86.8 | 86.5 |
| Packing Forces | H-bonding (NH...S) | H-bonding + Van der Waals | H-bonding (Helical networks) |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6058, Cysteamine. Retrieved from [Link][3]
-
Krezel, A., & Maret, W. (2016). The Bioinorganic Chemistry of Zinc Target Sites. Archives of Biochemistry and Biophysics. (Context on Thiolate-Zn coordination). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Database: Search for N,S-donor Nickel Complexes. (General reference for bond length validation). Retrieved from [Link]
Sources
A Comparative Guide to the Kinetics of Thiol-Ene Reactions with Different Aminothiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Thiol-Ene Click Chemistry
The thiol-ene reaction has emerged as a cornerstone of "click chemistry," a class of reactions known for their high efficiency, rapid reaction rates, and formation of stable products with minimal byproducts.[1] This reaction, which involves the addition of a thiol to a double bond ('ene'), can be initiated through either a free-radical pathway, typically using light or heat, or via a nucleophilic Michael addition.[2] Its versatility has led to widespread applications in materials science, bioconjugation, and drug delivery.[3][4]
Aminothiols, which contain both a thiol and an amine functional group, are of particular interest in bioconjugation and pharmaceutical development due to their presence in naturally occurring molecules like cysteine and their ability to impart unique properties to the final product.[5] The presence of the amine group, however, introduces a layer of complexity to the reaction kinetics that warrants careful consideration. This guide will dissect these complexities, offering a comparative analysis of the kinetic profiles of different aminothiols in thiol-ene reactions.
Unraveling the Kinetics: Factors Influencing Thiol-Ene Reactions with Aminothiols
The rate of a thiol-ene reaction is not a monolithic entity; it is a dynamic process governed by a multitude of factors. When aminothiols are employed, the interplay of these factors becomes even more critical.
The Dual Role of the Amine Group
The amine functionality within an aminothiol can exert both catalytic and inhibitory effects on the thiol-ene reaction, depending on the reaction mechanism at play.
-
In Radical-Mediated Thiol-Ene Reactions: The presence of a basic amine can be detrimental to the reaction rate. Amines can deprotonate the thiol to form a thiolate anion.[6] This thiolate can then react with a thiyl radical to form a disulfide radical anion, a species that is less reactive and can retard the overall reaction.[6] This inhibitory effect is more pronounced with more basic amines and more acidic thiols.[6]
-
In Nucleophilic Michael Addition Thiol-Ene Reactions: In contrast, for thiol-ene reactions proceeding via a Michael addition mechanism (typically with electron-poor 'enes' like acrylates), amines can act as base catalysts.[7] The amine facilitates the deprotonation of the thiol to the more nucleophilic thiolate, thereby accelerating the reaction.[7]
Structural Considerations of the Aminothiol
The structure of the aminothiol itself plays a pivotal role in determining its reactivity.
-
Steric Hindrance: As with any chemical reaction, steric hindrance around the thiol group can significantly impact the reaction rate. A study on the effect of thiol substitution (primary, secondary, and tertiary) demonstrated that increasing substitution leads to a decreased kinetic rate.[8] This is a critical consideration when designing or selecting an aminothiol for a specific application.
-
Proximity of the Amine and Thiol Groups: The distance between the amine and thiol groups can influence the intramolecular interactions that affect the thiol's acidity and availability for reaction. For instance, in cysteine, the close proximity of the amine and carboxylic acid groups to the thiol can influence its pKa and, consequently, its reactivity.
The 'Ene' Component: A Key Determinant of Reactivity
The structure of the alkene, or 'ene', component is a major determinant of the overall reaction kinetics. A computational and kinetic analysis of the influence of alkene functionality has shown a clear relationship between the alkene structure and its reactivity in thiol-ene reactions.[9] For example, strained alkenes like norbornene have been shown to undergo rapid cyclization in thiol-ene reactions.[3]
Comparative Kinetic Analysis of Common Aminothiols
| Aminothiol | 'Ene' Partner | Initiator/Catalyst | Key Kinetic Findings | Reference |
| Cysteamine Hydrochloride | Methyl Oleate | DMPA (photoinitiator) | Reaction kinetics were successfully modeled, demonstrating the feasibility of functionalization via thiol-ene coupling. The study highlighted the influence of solvent and atmosphere on the reaction. | [10] |
| Cysteine Derivatives | Castor Oil | Photo-click | Achieved high conversion rates (up to 92.0%) at room temperature using flow chemistry, indicating a very fast reaction. | [11] |
| N-acetyl-cysteine methyl ester | 1,7-octadiene | DPAP (photoinitiator) | Served as a model system for optimizing conditions for peptide stapling, demonstrating the utility of cysteine in intramolecular thiol-ene reactions. | [3] |
Insights from the Data:
-
Cysteamine , a simple aminothiol, has been shown to readily participate in photoinitiated thiol-ene reactions with internal double bonds, a typically less reactive class of 'enes'.[10] This suggests a favorable kinetic profile for this aminothiol.
-
Cysteine , a naturally occurring amino acid, is a workhorse in bioconjugation and peptide modification via thiol-ene chemistry.[3][5] Its thiol group is readily accessible for reaction, and the presence of the adjacent amine and carboxylic acid groups can influence its reactivity, often in a favorable manner for biocompatible reactions. Studies on peptide cyclization using cysteine have demonstrated rapid reaction times, on the order of minutes.[3]
Experimental Protocol: Monitoring Thiol-Ene Kinetics with Real-Time FT-IR Spectroscopy
This protocol provides a robust framework for the real-time monitoring of thiol-ene reaction kinetics using Fourier Transform Infrared (FT-IR) spectroscopy. This technique allows for the simultaneous tracking of the disappearance of the thiol S-H and alkene C=C stretching bands, providing a direct measure of reactant conversion over time.
Materials and Equipment
-
Aminothiol of interest (e.g., Cysteamine, N-acetyl-L-cysteine)
-
'Ene' reaction partner (e.g., Allyl ether, Norbornene derivative)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (if required)
-
FT-IR spectrometer equipped with a real-time monitoring accessory (e.g., attenuated total reflectance - ATR)
-
UV light source with controlled intensity (for photoinitiated reactions)
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram
Caption: Experimental workflow for monitoring thiol-ene kinetics using real-time FT-IR.
Step-by-Step Procedure
-
Sample Preparation: In a small vial, accurately weigh and mix the aminothiol, the 'ene' compound, and the photoinitiator. For optimal results, a 1:1 stoichiometric ratio of thiol to 'ene' functional groups is typically used. If the reactants are solid or highly viscous, dissolve them in a minimal amount of an appropriate anhydrous solvent.
-
FT-IR Setup and Background Collection: Place a small drop of the reaction mixture onto the ATR crystal of the FT-IR spectrometer. If the reaction is sensitive to oxygen, purge the sample compartment with an inert gas (e.g., nitrogen or argon). Allow the system to equilibrate and then collect a background spectrum.
-
Reaction Initiation and Monitoring: Begin real-time data acquisition on the FT-IR spectrometer. Initiate the reaction by turning on the UV light source at a fixed intensity. The spectrometer should be set to collect spectra at regular intervals (e.g., every few seconds) for the duration of the reaction.
-
Data Analysis:
-
Identify the characteristic absorption bands for the thiol S-H stretch (typically around 2570 cm⁻¹) and the alkene C=C stretch (around 1640 cm⁻¹).
-
Integrate the area of these peaks in each spectrum collected over time.
-
Normalize the peak areas to an internal standard (a peak that does not change during the reaction) if available, or to the initial peak area at time zero.
-
Plot the normalized peak area (representing the remaining reactant concentration) as a function of time.
-
The initial slope of this curve can be used to determine the initial reaction rate. Further analysis can yield reaction rate constants.
-
Mechanistic Overview: Radical Thiol-Ene Reaction
The photoinitiated radical thiol-ene reaction proceeds via a chain mechanism, as illustrated below.
Caption: Simplified mechanism of the photoinitiated radical thiol-ene reaction.
Conclusion and Future Directions
The kinetics of thiol-ene reactions involving aminothiols are a complex yet fascinating area of study. The dual role of the amine group, coupled with the structural diversity of both the aminothiol and the 'ene' component, provides a rich landscape for tuning reaction rates and designing novel materials and bioconjugates. While this guide has provided a framework for understanding and comparing the kinetics of these reactions, further research is needed to establish a comprehensive, quantitative database of reaction rates for a wider array of aminothiols under standardized conditions. Such data would be invaluable for the predictive design of thiol-ene reactions in drug development and advanced materials synthesis.
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]
-
Long, K., Zhang, X., Huang, S., Sinha, J., Podgorski, M., & Bowman, C. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. 255th National Meeting of the American Chemical Society. [Link]
-
Zhang, C., et al. (2020). A cysteine derivative-enabled ultrafast thiol–ene reaction for scalable synthesis of a fully bio-based internal emulsifier for high-toughness waterborne polyurethanes. Green Chemistry, 22(19), 6439-6449. [Link]
-
Luo, Y., et al. (2015). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. RSC advances, 5(11), 8045-8048. [Link]
-
Gouveia, F., et al. (2018). Thiol-ene coupling reaction between methyl oleate and cysteamine hydrochloride: Reaction kinetics. 256th National Meeting of the American Chemical Society. [Link]
-
Toncheva-Moncheva, N., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC advances, 10(42), 25155-25165. [Link]
-
Kiely, A. F., & Scanlan, E. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 598. [Link]
-
Dénès, F., Pichowicz, M., Povie, G., & Renaud, P. (2014). Thiol-ene “click” reactions and some of their applications. Chemical reviews, 114(5), 2587-2693. [Link]
-
Claudino, M., et al. (2012). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 45(3), 1161-1172. [Link]
-
Reddy, S. K., et al. (2001). Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311-3319. [Link]
-
Claudino, M., et al. (2011). 1 H NMR spectrum of the product of thiol-ene coupling reaction (500... ResearchGate. [Link]
-
Chan, J. W., et al. (2010). Reaction Rates and Mechanisms for Radical, Photoinitated Addition of Thiols to Alkynes, and Implications for Thiol−Yne Photopolymerizations and Click Reactions. Macromolecules, 43(10), 4937-4942. [Link]
-
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
-
Love, D. C., Fairbanks, B. D., & Bowman, C. N. (2020). Reaction Environment Effect on the Kinetics of Radical Thiol–Ene Polymerizations in the Presence of Amines and Thiolate Anions. ACS Macro Letters, 9(1), 103-109. [Link]
-
Claudino, M., et al. (2014). FT-Raman spectra collection showing the time-evolution of thiol and ene... ResearchGate. [Link]
-
North, M. A., & O'Brien, J. M. (2012). Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. The Journal of Physical Chemistry A, 116(25), 6599-6609. [Link]
-
Mather, B. D., et al. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 1(10), 1540-1551. [Link]
-
Stamenkovic, J., et al. (2010). Kinetics and Mechanism of the Reaction of Cysteine and Hydrogen Peroxide in Aqueous Solution. Journal of pharmaceutical sciences, 99(11), 4477-4488. [Link]
-
Wikipedia. (2023). Thiol-ene reaction. [Link]
-
Giles, G. I., & Jacob, C. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical reviews, 113(7), 4758-4825. [Link]
-
Neumann, K. C., et al. (2014). Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. ACS Macro Letters, 3(10), 1042-1046. [Link]
-
Wang, S., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Organic letters, 22(3), 1030-1034. [Link]
-
Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Analytical chemistry, 87(1), 5-21. [Link]
-
Toncheva-Moncheva, N., et al. (2020). Electronic supplementary information Thiol-ene coupling reaction achievement and monitoring by “in situ” UV-irradiation NMR. The Royal Society of Chemistry. [Link]
-
Mettler-Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube. [Link]
-
Dondoni, A., & Marra, A. (2012). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 17(10), 11914-11942. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
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- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A cysteine derivative-enabled ultrafast thiol–ene reaction for scalable synthesis of a fully bio-based internal emulsifier for high-toughness waterborne polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Surface Coverage Density of 2-Aminopropane-1-thiol using XPS
For researchers, scientists, and drug development professionals working with functionalized surfaces, the precise control and validation of molecular assembly are paramount. Self-assembled monolayers (SAMs) of molecules like 2-Aminopropane-1-thiol on gold substrates are foundational for applications ranging from biosensors to targeted drug delivery systems. The surface density of these molecules dictates the reactivity, biocompatibility, and overall performance of the device. This guide provides an in-depth, experience-driven comparison of methodologies for validating the surface coverage density of this compound, with a primary focus on X-ray Photoelectron Spectroscopy (XPS) as a powerful quantitative technique.
The Critical Role of Surface Coverage in SAM Performance
A self-assembled monolayer is more than just a coating; it is an ordered molecular architecture.[1] The thiol group (-SH) of this compound exhibits a strong affinity for gold surfaces, leading to the formation of a stable gold-thiolate (Au-S) bond.[1] The molecules then arrange themselves, driven by intermolecular forces, to form a densely packed layer. The resulting surface coverage, or the number of molecules per unit area, directly influences:
-
Bio-conjugation Efficiency: The density of terminal amine (-NH2) groups determines the capacity for subsequent immobilization of biomolecules like antibodies, enzymes, or nucleic acids.
-
Blocking Properties: A well-formed, dense SAM can prevent non-specific adsorption of proteins and other molecules, reducing background noise in assays.[1]
-
Reproducibility: Consistent surface coverage is the bedrock of reproducible manufacturing of functionalized surfaces for any application.
Validating this critical parameter is therefore not just a quality control step but a fundamental aspect of rational device design.
X-ray Photoelectron Spectroscopy (XPS): The Surface Scientist's Primary Tool
XPS is an ultra-sensitive surface analysis technique that provides elemental and chemical state information from the top 1-10 nanometers of a material.[2][3] This makes it exceptionally well-suited for characterizing monolayers that are typically only a few nanometers thick.[4] By irradiating the sample with X-rays, we eject core-level electrons. The kinetic energy of these electrons is measured and is characteristic of the element and its chemical environment.[3]
For a this compound SAM on a gold substrate, XPS allows us to "see" the key elements and their bonding states, providing a quantitative measure of the monolayer's presence and quality.
The Causality Behind XPS Experimental Design
A robust XPS analysis is not merely about collecting spectra; it's about asking the right questions of your surface. Our experimental design is dictated by the need to unequivocally identify the monolayer, confirm its covalent attachment, and quantify its density.
-
Why Gold Substrate? Gold is often the substrate of choice due to its relative inertness and the strong, well-characterized covalent bond it forms with thiol groups.[1]
-
Which XPS Signals to Monitor? We focus on the core level spectra of the constituent elements:
-
S 2p: The presence and chemical state of sulfur are direct evidence of the thiol's interaction with the gold surface.
-
N 1s: This signal confirms the presence of the crucial terminal amine group. Its chemical state can reveal information about protonation or contamination.
-
Au 4f: The signal from the underlying gold substrate is attenuated by the overlying SAM. This attenuation is a key parameter for calculating the monolayer's thickness and density.
-
C 1s: While carbon is present in the molecule, it is also a common surface contaminant. Careful analysis of the C 1s spectrum is necessary to distinguish the molecular backbone from adventitious carbon.
-
-
Why Angle-Resolved XPS (ARXPS)? By changing the angle at which we collect the photoelectrons (the take-off angle), we can vary the surface sensitivity of the measurement.[4][5] A shallow take-off angle enhances the signal from the outermost layers (the SAM), while a normal take-off angle probes deeper into the substrate. This non-destructive depth profiling is invaluable for confirming that the sulfur and nitrogen are located at the top surface and for accurately determining the monolayer thickness.[2][4]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible results. Each step includes controls and checks to validate the process.
SAM Preparation
-
Substrate Preparation (Control Point):
-
Use a pristine, template-stripped gold surface or one freshly cleaned by piranha solution or UV/Ozone treatment.
-
Validation: Immediately before SAM formation, run an XPS survey scan on the bare gold substrate. It should show strong Au signals and minimal C 1s and O 1s signals, confirming its cleanliness.
-
-
SAM Formation:
-
Immerse the clean gold substrate in a dilute solution (e.g., 1 mM) of this compound in ethanol for a sufficient time (e.g., 18-24 hours) to ensure a well-ordered monolayer.
-
Causality: A dilute solution and long immersion time promote the formation of a highly ordered, densely packed SAM rather than a disordered, multi-layered structure.
-
-
Rinsing and Drying (Critical Step):
-
Thoroughly rinse the substrate with the pure solvent (ethanol) to remove any non-covalently bonded (physisorbed) molecules.
-
Dry the sample under a stream of dry nitrogen gas.
-
Validation: Improper rinsing is a common source of error, leading to an overestimation of surface coverage. The S 2p spectrum can help identify physisorbed thiols.[6]
-
Visualizing the Experimental Workflow
Caption: A self-validating workflow for SAM preparation and XPS analysis.
XPS Data Acquisition
-
Instrument Calibration: Ensure the XPS instrument is calibrated using standard silver (Ag 3d5/2) and gold (Au 4f7/2) samples.
-
Survey Scan: Acquire a wide scan (0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed, high-resolution spectra for the Au 4f, S 2p, N 1s, and C 1s regions. Use a pass energy that provides good energy resolution (e.g., 20 eV).
-
Causality: High-resolution scans are essential for chemical state analysis, allowing us to deconvolve peaks and identify different bonding environments.
-
Data Analysis: From Spectra to Surface Density
Quantitative analysis of XPS data is a multi-step process that relies on a well-established physical model.
Spectral Interpretation and Peak Fitting
-
S 2p Spectrum: The S 2p peak for thiols on gold is a doublet (S 2p3/2 and S 2p1/2). The S 2p3/2 component for a gold-thiolate bond typically appears around 162 eV.[6][7] A smaller peak at higher binding energy (~163-164 eV) can indicate the presence of unbound or oxidized sulfur species.[8]
-
N 1s Spectrum: The N 1s peak for a primary amine (-NH2) is expected around 400 eV.[9] A second peak at a higher binding energy (~401-402 eV) can appear if the amine group is protonated (-NH3+).
-
Peak Area Calculation: After subtracting a suitable background (e.g., Shirley background), the area under each high-resolution peak is determined. This area is directly proportional to the number of atoms of that element in the analysis volume.[10]
Calculating Surface Coverage Density (σ)
The surface coverage density can be calculated using the ratio of the monolayer signal (e.g., N 1s) to the substrate signal (Au 4f). A common model is described by the following equation:
IN / IAu = (σN * YN * λN * cosθ) / (ρAu * YAu * λAu)
Where:
-
I
N, IAu: Are the integrated intensities (peak areas) of the N 1s and Au 4f signals. -
σ
N: Is the surface density of nitrogen atoms (molecules/cm²), which is what we want to determine. -
Y
N, YAu: Are the photoelectron yields (related to the photoionization cross-section). -
λ
N, λAu: Are the inelastic mean free paths (IMFPs) of the N 1s and Au 4f photoelectrons through the material. -
ρ
Au: Is the bulk atomic density of the gold substrate. -
θ: Is the electron take-off angle.
This equation can be rearranged to solve for σN. More sophisticated models also account for the attenuation of the photoelectron signal as it travels through the SAM layer.
Alternatively, the thickness of the SAM layer (d) can be first determined from the attenuation of the Au 4f signal:
IAu = IAu,0 * exp(-d / (λAu,SAM * cosθ))
Where:
-
I
Au: Is the intensity of the Au 4f signal from the SAM-covered substrate. -
I
Au,0: Is the intensity of the Au 4f signal from the bare gold substrate. -
λ
Au,SAM: Is the IMFP of the Au 4f photoelectrons through the SAM layer.
Once the thickness (d) is known, the surface coverage can be estimated assuming a certain packing density and molecular volume.
Visualizing the Quantification Logic
Caption: The logical flow for calculating surface density from XPS data.
Comparison with Alternative Techniques
While XPS is a gold standard for this application, no single technique tells the whole story. A multi-technique approach provides the most comprehensive validation.
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| XPS | X-ray induced electron emission | Elemental composition, chemical state, layer thickness, surface density | Quantitative, high surface sensitivity, chemical state information | Requires high vacuum, potential for X-ray induced damage, limited lateral resolution |
| FTIR Spectroscopy (RAIRS) | Infrared absorption of molecular vibrations | Molecular orientation, packing order, presence of functional groups | Non-destructive, sensitive to molecular structure and orientation | Less quantitative for coverage, requires reflective substrate |
| Electrochemical Methods (CV, EIS) | Redox behavior and impedance at the surface | Packing density, defect analysis, electron transfer properties | Highly sensitive to monolayer defects and packing | Indirect measure of coverage, requires electroactive probes |
| Contact Angle Goniometry | Surface wettability | Surface energy, qualitative assessment of monolayer formation | Simple, fast, inexpensive, sensitive to surface chemistry | Indirect and qualitative, operator dependent |
| Scanning Tunneling Microscopy (STM) | Electron tunneling between a sharp tip and surface | Atomic/molecular scale imaging of SAM structure | Provides real-space images of molecular packing | Requires conductive substrate, can be disruptive to the monolayer |
As the table illustrates, techniques like FTIR and electrochemical methods provide complementary information about the molecular order and integrity of the SAM, which are not directly measured by XPS.[11] Using XPS for quantification and these other methods for qualitative validation constitutes a robust, self-validating characterization strategy.
Conclusion
Validating the surface coverage density of this compound is not a trivial task, but it is an essential one for the development of reliable and effective functional surfaces. X-ray Photoelectron Spectroscopy, when applied with a rigorous, self-validating methodology, offers unparalleled quantitative insights into the elemental composition and thickness of the monolayer. By understanding the causality behind the experimental design—from substrate cleaning to the specifics of data acquisition and analysis—researchers can confidently quantify their surfaces. When compared and combined with alternative techniques like FTIR and electrochemical methods, XPS provides the authoritative grounding needed to advance research and development in fields that depend on precisely engineered molecular interfaces.
References
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- Eurofins Scientific. (2022-03-29). Self-assembled monolayers: A closer look with X-ray Photoelectron Spectroscopy.
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Shah, D. (2019-07-08). Is it possible to find the thickness of self-assembled monolayer using angle-resolved XPS?. ResearchGate. Available from: [Link]
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Batra, A. G., et al. (2011-08-18). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. PMC - NIH. Available from: [Link]
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Rissner, F., et al. (2016-07-18). Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. The Journal of Physical Chemistry Letters - ACS Publications. Available from: [Link]
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Rossi, F., et al. (2016-02-28). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry. Available from: [Link]
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ResearchGate. (2025-08-05). Characterization of self-assembled monolayers of alkanethiol on GaAs surface by contact angle and angle-resolved XPS measurements. Available from: [Link]
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ResearchGate. (2025-08-07). High resolution XPS of the S 2p core level region of the L-cysteine/gold interface. Available from: [Link]
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ResearchGate. (2025-08-10). Amine species on self‐assembled monolayers of ω‐aminothiolates on gold as identified by XPS and NEXAFS spectroscopy. Available from: [Link]
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ResearchGate. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Available from: [Link]
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ResearchGate. XPS spectra in the N1s, C1s and S2p binding energy ranges. Available from: [Link]
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Beamson, G., & Briggs, D. (2021-02-05). Reference XPS spectra of amino acids. Diva-portal.org. Available from: [Link]
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Wang, Y., et al. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. PMC. Available from: [Link]
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Noh, J., et al. (2002). High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111). The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
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Shard, A. G. (2020). Practical guides for x-ray photoelectron spectroscopy: Quantitative XPS. MMRC. Available from: [Link]
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Patel, D. I., et al. Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. Available from: [Link]
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ResearchGate. (2025-08-07). Surface Plasmon Resonance Studies of Gold and Silver Nanoparticles Linked to Gold and Silver Substrates by 2-Aminoethanethiol and 1,6-Hexanedithiol. Available from: [Link]
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ResearchGate. Figure 1. N1s and S2p XPS spectra acquired at ∼3 mm intervals across... Available from: [Link]
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Innovatech Labs. (2020-02-03). Beginner's Guide to XPS Analysis: Understanding the Data. Available from: [Link]
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ResearchGate. S2p XPS Core level spectra of Au NPs after functionalization with TG thiols. Available from: [Link]
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PubMed. (2016-02-29). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
